Journal Name:High Temperature Materials and Processes
Journal ISSN:0334-6455
IF:1.121
Journal Website:http://www.degruyter.de/journals/htmp/detailEn.cfm
Year of Origin:0
Publisher:Walter de Gruyter GmbH
Number of Articles Per Year:110
Publishing Cycle:Quarterly
OA or Not:Not
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-05-23 , DOI: 10.1016/j.chempr.2023.05.002
Metal-organic frameworks (MOFs) have emerged as proton conductors. However, their applications have been limited by their inability to form a self-standing membrane and their significant performance loss when incorporated into composite membranes. Herein, we report a simple strategy for fabricating a structurally and chemically stable proton-conducting MOF/cellulose nanocrystal (PCMOF/CNC) membrane. This PCMOF/CNC composite membrane has an extremely high MOF loading (89%) and low CNC content. With water-stable PCMOF10, this loading enables the retention of MOF properties, and the composite exhibits a proton conductivity of 1.44 × 10−2 S cm−1 at 85°C and 95% relative humidity. The derived composite maintains its free-standing form, superprotonic conductivity during month-long heating/cooling cycles (indicating high mechanical strength), and excellent thermal and water resistance. We attribute the unprecedented proton conductivity and mechanical integrity of the membrane to the abundant hydrogen bonds between PCMOF10 and CNCs, confirmed through Fourier transform infrared spectroscopy and theoretical computations.
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-07-11 , DOI: 10.1016/j.chempr.2023.06.006
Designing increasingly complex, responsive, and dynamic molecular systems, whose actions can be controlled by a combination of cooperative stimuli, is a key challenge toward the development of more advanced functional molecular machines. Herein, we report new photochemically driven molecular motors based on a bis(benzoxazole) ligand. Coordination of the ligand to a metal salt leads to the selective in situ activation of a well-defined motor function, which can be deactivated in the presence of a competing ligand. The rotation speed and absorption wavelength are tuned by the choice of metal, allowing unprecedented control of the molecular system. DFT calculations show that the geometry of the metal center influences the rotational barriers and the possibility to couple the rotary motion with the wagging movement at the metal center. The approach presented here will open new avenues toward more complex, dynamic, and coupled systems.
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-06-05 , DOI: 10.1016/j.chempr.2023.05.016
As chemical biologists sought methods to modify and study biomolecules in their native environments, the need for bioorthogonal chemical reactions emerged. These fast and selective reactions between otherwise inert, abiotic functional groups have enabled exploration of some of the most intriguing and challenging questions in chemical biology. Further, the ability to perform organic reactions in cells and organisms has led to important applications in clinical spaces, and one reaction is now an integral part of a phase 2 trial for treating solid tumors. Given that bioorthogonal chemistry was a recipient of the 2022 Nobel Prize, we expect this field to be even more energized. Here, we highlight some of the most recent studies in this sphere and how these set the stage for where bioorthogonal chemistry is headed.
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-06-08 , DOI: 10.1016/j.chempr.2023.04.020
Recently in Matter, Hu et al. developed a trilayer structure composed of 2D materials, intermediate layer, and substrate, which enabled decoupling of the mono-mode instabilities and designable deterministic mode toward self-assembly of atomically thin 2D materials. The strategy is universal for different 2D materials and induces anisotropic piezoresistive and mechanical-optoelectrical coupling effects, being utilized for fabrication of highly sensitive and ultra-fast responsive mechanical sensors.
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-07-14 , DOI: 10.1016/j.chempr.2023.06.005
Two-dimensional conductive metal-organic frameworks (2D c-MOFs) are an emerging class of electronic materials drawing vast interest due to the intrinsic tunability of chemical and electronic properties, which could provide an exceptional degree of functionality. Applications of c-MOFs, however, remain relatively underexplored, with limited organic building blocks and synthetic methodologies to realize the fine-tunability of the electronic structure. In this perspective, we outline key techniques for investigating the band gap and the respective band energies of 2D c-MOFs. Next, we highlight several approaches for tuning the electronic structure of 2D c-MOFs with structural perturbations. Continued understanding of structure-function relationships and methods of fine-tuning c-MOF electronic structures will enable a wide range of accessible electronic properties and establish foundational knowledge pivotal for their future electronic applications.
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-05-23 , DOI: 10.1016/j.chempr.2023.04.024
Covalent adaptable networks (CANs) are crosslinked polymers with dynamic covalent bonds, which enable these networks to exhibit both the durability of thermosets and the recyclability of thermoplastics. Due to their stability and stimuli-driven reprocessibility, these polymers have garnered interest as a potential solution to environmental problems. Their desirable properties, including stimuli response and self-healing, also enable them to be featured in many emerging applications, such as recyclable adhesives and smart actuators. However, as with most plastics, CANs are typically made from petroleum resources. Thus, there has been a push toward using renewable feedstock: biomass, such as cellulose, natural rubber, and their derivatives, as well as carbon dioxide, to improve the sustainability of CANs. This review comprehensively catalogs the transformation of renewable feedstock into CANs and discusses their applications. We further highlight design strategies to generate high-performance renewable CANs and discuss the challenges and opportunities for these circular materials.
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-06-06 , DOI: 10.1016/j.chempr.2023.05.010
The [NiFe] heterobinuclear hydrogenase active site in nature is responsible for a typical 2e− and 2H+ transformation with extraordinarily efficient H2 evolution. However, the difficulty in isolating the [NiFe] catalytic center and the sensitivity to air pose great challenges to unravelling the detailed 2e−/2H+ process. Herein, we design and synthesize a [NiIIMnIBr] ((dppe)NiII(μ-pdt)(μ-Br)MnI(CO)3) heterobinuclear mimic to track the reaction processes. Our results reveal that [NiIIMnIBr] is reduced to form [NiIIMnIH] ((dppe)NiII(μ-pdt)(μ-H)MnI(CO)3) in the presence of a proton (H+). IR-SEC, NMR, and X-ray crystal-structure analyses identify that the key [NiIIMnIH] intermediate interacts with a strong acid for H2 evolution via Mn ([NiIIMnII/IH]), whereas in the presence of a weak acid, further 1e− reduction at the Ni site affords [NiIMnIH]−-R species to react with H+. The full 2e−/2H+ H2 evolution picture of the heterobinuclear mimic relying on different metal centers presents a unique mechanistic understanding of hydrogenase mimics.
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-06-07 , DOI: 10.1016/j.chempr.2023.05.013
Phosphorus fluoride exchange (PFEx) represents a cutting-edge advancement in catalytic click-reaction technology. Drawing inspiration from nature’s phosphate connectors, PFEx facilitates the reliable coupling of P(V)–F loaded hubs with aryl alcohols, alkyl alcohols, and amines to produce stable, multidimensional P(V)–O and P(V)–N linked products. The rate of P–F exchange is significantly enhanced by Lewis amine base catalysis, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). PFEx substrates containing multiple P–F bonds are capable of selective, serial exchange reactions via judicious catalyst selection. In fewer than four synthetic steps, controlled projections can be deliberately incorporated along three of the four tetrahedral axes departing from the P(V) central hub, thus taking full advantage of the potential for generating three-dimensional diversity. Furthermore, late-stage functionalization of drugs and drug fragments can be achieved with the polyvalent PFEx hub, hexafluorocyclotriphosphazene (HFP), as has been demonstrated in prior research.
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-05-11 , DOI: 10.1016/j.chempr.2023.04.017
Abstract not available
High Temperature Materials and Processes ( IF 1.121 ) Pub Date: 2023-07-05 , DOI: 10.1016/j.chempr.2023.05.044
The acidic oxygen evolution reaction (OER) faces great difficulty in concurrently addressing the site-specific activity and stability of the up-to-date choice Ir-based catalysts. Herein, we adopted a new inverse doping strategy to devise a Ti atomic doping into the surficial IrOx/Ir matrix to investigate the boosting effect of Ir-O-Ti motifs toward OER. Notably, only 1.92 wt % Ti introduction leads to 3.6 times and an order of magnitude improvement in intrinsic activity and stability, respectively, ascribed to the creation of abundant Ir-O-Ti motifs. While the Ti sites donate electrons to weaken the Ir-O interaction and thereby ignite Ir sites activity via adsorbate evolution mechanism (AEM), the restricted O–O bond formation in the lattice oxygen mechanism (LOM) and the widened stable region of Ir species help enhance the stability. This work provides a novel insight into the reactivity of atomic-level interface motifs in heterogeneous components, which inspires further design of advanced catalysts.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术4区 | MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
13.10 | 18 | Science Citation Index Expanded | Not |